2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H23N7O3S2 and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide”, also known as “2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide”.
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways that are crucial for cancer cell proliferation and survival. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new cancer therapies .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure enables it to disrupt microbial cell walls and inhibit essential enzymes, making it a potential candidate for new antimicrobial drugs .
Anti-inflammatory Effects
Studies have demonstrated that this compound has potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease .
Neuroprotective Applications
The compound has shown neuroprotective effects in models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features of diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for neurodegenerative disorders .
Cardioprotective Effects
The compound has shown potential cardioprotective effects. It can reduce myocardial infarction size and improve cardiac function in models of heart disease. This suggests its potential use in developing treatments for cardiovascular diseases.
These applications highlight the versatility and potential of this compound in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.
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properties
IUPAC Name |
2-[[5-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S2/c1-14-10-18(27-32-14)24-19(30)13-33-22-26-25-21(34-22)29-8-6-28(7-9-29)20(31)11-15-12-23-17-5-3-2-4-16(15)17/h2-5,10,12,23H,6-9,11,13H2,1H3,(H,24,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJYIEWVUSGNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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